N-(1,3-Dimethyl-2,4,6-trioxohexahydropyrimidin-5-yl)acetamide
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Overview
Description
N-(1,3-Dimethyl-2,4,6-trioxohexahydropyrimidin-5-yl)acetamide is a chemical compound that belongs to the class of barbituric acid derivatives. This compound is known for its unique structural features and potential applications in various scientific fields. It is characterized by the presence of a pyrimidine ring with three keto groups and an acetamide group attached to it.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-Dimethyl-2,4,6-trioxohexahydropyrimidin-5-yl)acetamide typically involves the reaction of barbituric acid derivatives with acetic anhydride. One common method includes the condensation of 1,3-dimethylbarbituric acid with acetic anhydride under reflux conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-Dimethyl-2,4,6-trioxohexahydropyrimidin-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the acetamide group under basic conditions.
Major Products Formed
The major products formed from these reactions include hydroxyl derivatives, substituted amides, and various oxo compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(1,3-Dimethyl-2,4,6-trioxohexahydropyrimidin-5-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1,3-Dimethyl-2,4,6-trioxohexahydropyrimidin-5-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular pathways involved depend on the specific biological context and target enzymes .
Comparison with Similar Compounds
Similar Compounds
Barbituric Acid: The parent compound with similar structural features but lacking the acetamide group.
Thiobarbituric Acid: A sulfur-containing analog with different reactivity and biological properties.
Ureides: Compounds with similar functional groups but different ring structures.
Uniqueness
N-(1,3-Dimethyl-2,4,6-trioxohexahydropyrimidin-5-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activities.
Properties
CAS No. |
64235-48-9 |
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Molecular Formula |
C8H11N3O4 |
Molecular Weight |
213.19 g/mol |
IUPAC Name |
N-(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-yl)acetamide |
InChI |
InChI=1S/C8H11N3O4/c1-4(12)9-5-6(13)10(2)8(15)11(3)7(5)14/h5H,1-3H3,(H,9,12) |
InChI Key |
AIFQEQRGHFIZQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(=O)N(C(=O)N(C1=O)C)C |
Origin of Product |
United States |
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